![molecular formula C23H19N3O6S B2917833 2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 896703-66-5](/img/structure/B2917833.png)
2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiadiazine core, which is fused with a benzene ring and substituted with various functional groups, making it a molecule of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiadiazine Core: This step involves the cyclization of a suitable precursor, such as a sulfonamide, with a chlorinated benzene derivative under basic conditions.
Substitution Reactions: Introduction of the 4-ethylphenyl and 3-nitrophenyl groups can be achieved through nucleophilic aromatic substitution reactions.
Oxidation: The final step often involves the oxidation of the intermediate compound to introduce the 1,1-dioxide functionality.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitro group.
Substituted Aromatics: From various substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of benzothiadiazine are studied for their potential as enzyme inhibitors, particularly targeting kinases and phosphodiesterases. These studies help in understanding the biochemical pathways and developing new therapeutic agents.
Medicine
Medicinally, compounds similar to 2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide are investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties. Their ability to interact with various biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, these compounds can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. They are also explored for their potential use in agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. The presence of the nitro group and the benzothiadiazine core plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-methylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- 2-(4-ethylphenyl)-4-(2-(4-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Uniqueness
Compared to similar compounds, 2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exhibits unique properties due to the specific positioning of the ethyl and nitro groups. These substitutions can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a distinct entity in the realm of benzothiadiazine derivatives.
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-4-[2-(3-nitrophenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S/c1-2-16-10-12-18(13-11-16)25-23(28)24(20-8-3-4-9-22(20)33(25,31)32)15-21(27)17-6-5-7-19(14-17)26(29)30/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLBFZJFKOKGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
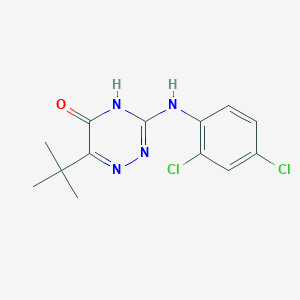
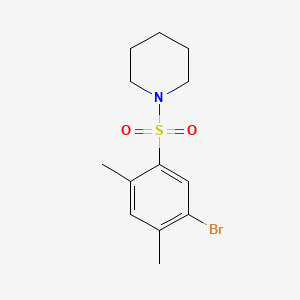
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)
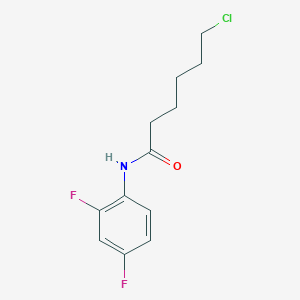
![N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide](/img/structure/B2917756.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917757.png)
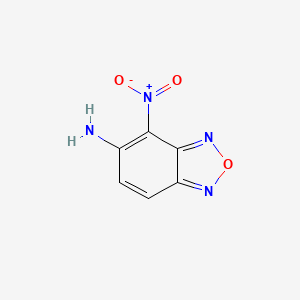
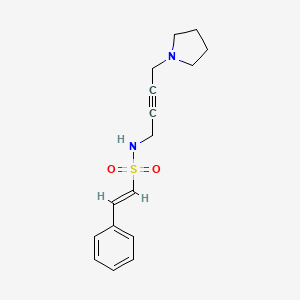
![N-benzyl-2-[3-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide](/img/structure/B2917766.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2917768.png)

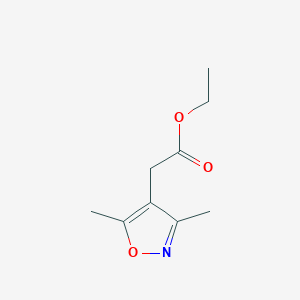
![4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2917771.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917772.png)
